molecular formula C28H21N5O2S B11616645 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-42-2

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11616645
CAS No.: 623935-42-2
M. Wt: 491.6 g/mol
InChI Key: JAQUDPPRWJPHBN-ULJHMMPZSA-N
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Description

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrazole, thiazole, and triazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 1,3-diphenyl-1H-pyrazole and 4-ethoxyphenyl derivatives. These intermediates undergo condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features.

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Shares the triazole ring structure and has comparable chemical properties.

Uniqueness

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of pyrazole, thiazole, and triazole rings, which confer distinct chemical reactivity and potential biological activities not commonly found in other compounds.

Properties

CAS No.

623935-42-2

Molecular Formula

C28H21N5O2S

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H21N5O2S/c1-2-35-23-15-13-20(14-16-23)26-29-28-33(31-26)27(34)24(36-28)17-21-18-32(22-11-7-4-8-12-22)30-25(21)19-9-5-3-6-10-19/h3-18H,2H2,1H3/b24-17-

InChI Key

JAQUDPPRWJPHBN-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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